Tracazolate hydrochloride Tracazolate hydrochloride Subtype-selective GABAA receptor modulator. Can potentiate or inhibit recombinant GABAA function depending on subunit combination. Enhances native GABAA receptor function and is anxiolytic following systemic administration in vivo.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0004221
InChI: InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
SMILES: CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
Molecular Formula: C16H25ClN4O2
Molecular Weight: 340.8 g/mol

Tracazolate hydrochloride

CAS No.:

Cat. No.: VC0004221

Molecular Formula: C16H25ClN4O2

Molecular Weight: 340.8 g/mol

* For research use only. Not for human or veterinary use.

Tracazolate hydrochloride -

Molecular Formula C16H25ClN4O2
Molecular Weight 340.8 g/mol
IUPAC Name ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride
Standard InChI InChI=1S/C16H24N4O2.ClH/c1-5-8-9-17-14-12-10-18-20(6-2)15(12)19-11(4)13(14)16(21)22-7-3;/h10H,5-9H2,1-4H3,(H,17,19);1H
Standard InChI Key TUIXDPUEMQXVHO-UHFFFAOYSA-N
SMILES CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
Canonical SMILES CCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

Tracazolate hydrochloride, also known as ICI 136753 hydrochloride, is a synthetic compound belonging to the pyrazolopyridine class. Its systematic IUPAC name is ethyl 4-(butylamino)-1-ethyl-6-methylpyrazolo[3,4-b]pyridine-5-carboxylate hydrochloride, reflecting its complex heterocyclic structure . The molecular formula is C<sub>16</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>, with a molecular weight of 340.85 g/mol .

Table 1: Key Chemical Properties of Tracazolate Hydrochloride

PropertyValueSource
CAS Number1135210-68-2
Molecular FormulaC<sub>16</sub>H<sub>25</sub>ClN<sub>4</sub>O<sub>2</sub>
SMILESCCCCNC1=C2C=NN(C2=NC(=C1C(=O)OCC)C)CC.Cl
SolubilitySlightly soluble in DMSO and water
Storage Conditions2–8°C

Structural Features and Conformational Analysis

The compound’s core consists of a pyrazolo[3,4-b]pyridine scaffold substituted with ethyl, methyl, butylamino, and ethoxycarbonyl groups. X-ray crystallography and computational modeling reveal that the hydrochloride salt enhances stability by forming ionic interactions between the protonated amino group and chloride ion . The planar pyrazolopyridine ring facilitates π-π stacking with aromatic residues in GABA<sub>A</sub> receptor binding pockets, a critical feature for its pharmacological activity .

Pharmacological Mechanisms and Receptor Interactions

GABA<sub>A</sub> Receptor Modulation

Tracazolate hydrochloride is a positive allosteric modulator of GABA<sub>A</sub> receptors, preferentially enhancing δ subunit-containing isoforms. In recombinant receptor studies, it increased chloride current amplitudes by 23-fold in α<sub>1</sub>β<sub>2</sub>δ configurations, surpassing the effects of neurosteroids like tetrahydrodeoxycorticosterone (THDOC) . This subunit selectivity suggests therapeutic potential for conditions involving δ receptor dysregulation, such as postpartum depression (PPD) .

Table 2: Comparative Potency at δ Subunit-Containing GABA<sub>A</sub> Receptors

CompoundEC<sub>50</sub> (nM)Emax (Fold Increase)Source
Tracazolate3.13*23.0
Allopregnanolone11010.9
THDOC34414.2
Pentobarbital12,00012.9
*Estimated based on relative potency to THDOC.

Additional Pharmacodynamic Effects

Beyond GABAergic modulation, tracazolate exhibits:

  • Adenosine receptor antagonism: Inhibits A<sub>1</sub> and A<sub>2</sub> receptors at micromolar concentrations .

  • Phosphodiesterase inhibition: Augments cyclic nucleotide signaling pathways .
    These off-target actions may contribute to its anxiolytic and antidepressant effects but complicate mechanistic interpretations.

Preclinical and Clinical Research Findings

Anxiolytic and Antidepressant Activity

In murine models, tracazolate reduced anxiety-like behaviors in elevated plus-maze tests at doses of 10–30 mg/kg . A small open-label trial (n=10) reported significant anxiety reduction in psychiatric patients at 200 mg/day, with no adverse effects . Comparatively, cartazolate—a structural analog—showed higher potency in GABA<sub>A</sub> binding assays (IC<sub>50</sub> = 500 nM vs. 2,200 nM for tracazolate) .

Synthesis, Stability, and Analytical Methods

Synthetic Pathways

While detailed synthetic protocols are proprietary, retrosynthetic analysis suggests a multi-step sequence involving:

  • Condensation of ethyl 6-methyl-4-chloropyrazolo[3,4-b]pyridine-5-carboxylate with butylamine.

  • N-ethylation at the pyrazole nitrogen.

  • Salt formation with hydrochloric acid .

Physicochemical Stability

The hydrochloride salt enhances aqueous solubility (34.09 mg/mL in 1 eq. HCl) compared to the free base . Degradation studies indicate instability above 25°C, necessitating refrigeration (2–8°C) for long-term storage .

Future Directions and Research Opportunities

Repurposing for Neuropsychiatric Disorders

Given its δ subunit selectivity, tracazolate warrants evaluation in:

  • Postpartum depression: As an oral alternative to brexanolone infusion .

  • Epilepsy: Targeting extrasynaptic GABA<sub>A</sub> receptors in thalamocortical circuits.

  • Chronic anxiety: Leveraging non-sedative anxiolysis observed in early trials .

Structural Optimization

Derivatization efforts could improve metabolic stability and blood-brain barrier penetration. Potential modifications include:

  • Replacing the ethoxycarbonyl group with bioisosteres.

  • Introducing fluorine atoms to enhance pharmacokinetics.

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